1,3-Dioxane-2-carboxylic acid

PPAR Agonists Subtype Selectivity Medicinal Chemistry

1,3-Dioxane-2-carboxylic acid (CAS 204527-26-4), a six-membered cyclic acetal carboxylic acid with the molecular formula C5H8O4, serves as a critical scaffold in medicinal chemistry for the development of subtype-selective peroxisome proliferator-activated receptor (PPAR) agonists. This compound class has been systematically evaluated for its ability to modulate PPARα and PPARγ activities, positioning it as a key intermediate for synthesizing novel antidiabetic and hypolipidemic agents.

Molecular Formula C5H8O4
Molecular Weight 132.11 g/mol
CAS No. 204527-26-4
Cat. No. B1422662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxane-2-carboxylic acid
CAS204527-26-4
Molecular FormulaC5H8O4
Molecular Weight132.11 g/mol
Structural Identifiers
SMILESC1COC(OC1)C(=O)O
InChIInChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7)
InChIKeyAFWWNXOSDUHYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dioxane-2-carboxylic Acid (CAS 204527-26-4) Procurement and Research Sourcing Overview


1,3-Dioxane-2-carboxylic acid (CAS 204527-26-4), a six-membered cyclic acetal carboxylic acid with the molecular formula C5H8O4, serves as a critical scaffold in medicinal chemistry for the development of subtype-selective peroxisome proliferator-activated receptor (PPAR) agonists [1]. This compound class has been systematically evaluated for its ability to modulate PPARα and PPARγ activities, positioning it as a key intermediate for synthesizing novel antidiabetic and hypolipidemic agents [2]. Unlike simple carboxylic acids, its cyclic acetal structure provides a unique conformational constraint that influences both receptor binding and metabolic stability [3].

Why Generic 1,3-Dioxane-2-carboxylic Acid Analogs Cannot Be Directly Substituted: Evidence of Subtype Selectivity and Conformational Rigidity


Generic substitution of 1,3-dioxane-2-carboxylic acid derivatives is precluded by the profound influence of minor structural modifications on receptor subtype selectivity. The six-membered 1,3-dioxane ring confers a distinct conformational landscape compared to the five-membered 1,3-dioxolane analogs . Systematic structure-activity relationship (SAR) studies have demonstrated that the introduction of small hydrophobic substituents on the phenyloxazole moiety drastically alters PPARα agonist potency and subtype selectivity, while the heterocyclic core itself is essential for maintaining both [1]. Moreover, the cis/trans conformational equilibrium of the dioxane ring directly impacts hydrolysis rates and, consequently, in vivo pharmacokinetic profiles [2]. Therefore, interchange with a structurally similar but uncharacterized analog carries a high risk of significantly altered efficacy, selectivity, and metabolic stability.

Quantitative Differentiation Guide for 1,3-Dioxane-2-carboxylic Acid Derivatives in PPAR Agonist Research


PPAR Subtype Selectivity Modulation: 1,3-Dioxane Core vs. 1,3-Dioxolane Scaffold

The six-membered 1,3-dioxane core, in contrast to the five-membered 1,3-dioxolane scaffold, is a prerequisite for achieving high PPARα subtype selectivity. Replacing the dioxane ring with a dioxolane ring results in a loss of this selectivity, a finding derived from SAR studies of lead compound 3 [1]. Specifically, the oxazole heterocycle appended to the 1,3-dioxane core was shown to be essential for maintaining both potency and PPARα subtype-selectivity [1]. This contrasts with the broader activity profile often seen with 1,3-dioxolane-containing ligands.

PPAR Agonists Subtype Selectivity Medicinal Chemistry Scaffold Comparison

PPARα vs. PPARγ Selectivity Ratio for Optimized 1,3-Dioxane-2-carboxylic Acid Derivatives (14d/NS-220)

The 1,3-dioxane-2-carboxylic acid derivative 14d (NS-220) was identified as a highly potent and selective human PPARα agonist [1]. In direct comparative assays, this compound demonstrates a profound selectivity for PPARα over PPARγ, a key differentiation from many fibrate-class drugs [2]. This selectivity translates into a distinct in vivo pharmacological profile.

PPARα Agonist Selectivity Ratio Hypolipidemic Agents Type 2 Diabetes

In Vivo Lipid-Lowering Efficacy: 1,3-Dioxane-2-carboxylic Acid Derivative 4b vs. Fibrates

Optimized 1,3-dioxane-2-carboxylic acid derivatives, such as 4b and 14d (NS-220), demonstrate substantial and beneficial lipid modulation in diabetic animal models [1]. Their in vivo effects are quantitatively comparable or superior to those of clinically used fibrates, establishing the scaffold's translational potential.

In Vivo Efficacy Hypolipidemic KK-Ay Mice Triglycerides HDL Cholesterol

Conformational Impact on Hydrolysis Rate: cis- vs. trans-1,3-Dioxane-2-carboxylic Acid Esters

The 1,3-dioxane ring exhibits a distinct cis/trans conformational preference that directly governs the rate of ester hydrolysis [1]. This property is not observed in the 1,3-dioxolane or 1,4-dioxane analogs, providing a unique handle for tuning prodrug activation or metabolic stability.

Conformational Analysis Hydrolysis Kinetics Prodrug Design Metabolic Stability

Spacer-Dependent Receptor Modulation: 1,3-Dioxane-2-carboxylic Acid Derivatives as Dual PPARα/γ Agonists

The 1,3-dioxane-2-carboxylic acid scaffold's pharmacological profile can be systematically tuned from selective PPARα agonism to PPARα/γ dual agonism by altering the spacer moiety . This tunability is a direct result of the core scaffold's ability to accommodate different lipophilic tails while maintaining high binding affinity.

PPARα/γ Dual Agonist Spacer Chemistry Insulin Sensitizer Diabetes Research

In Vivo Efficacy of PPARα/γ Dual Agonist 13b vs. Rosiglitazone in Diabetic Animal Models

The 1,3-dioxane-2-carboxylic acid derivative 13b demonstrates potent in vivo efficacy as a PPARα/γ dual agonist, directly comparable to the clinically established PPARγ agonist rosiglitazone [1]. This provides a clear benchmark for the scaffold's potential in developing next-generation antidiabetic agents.

PPARα/γ Dual Agonist Type 2 Diabetes Insulin Sensitizer Hypoglycemic Hypolipidemic

Optimal Research and Industrial Application Scenarios for 1,3-Dioxane-2-carboxylic Acid Derivatives


Development of Next-Generation Selective PPARα Agonists for Dyslipidemia

Researchers focusing on hypolipidemic drug discovery should prioritize the 1,3-dioxane-2-carboxylic acid scaffold for its proven ability to yield highly potent and selective PPARα agonists like 14d (NS-220). This compound's >225-fold selectivity for PPARα over PPARγ and its >2,250-fold greater potency compared to fenofibrate in vitro [1] directly address the potency and selectivity limitations of current fibrate therapies. Its superior in vivo efficacy in lowering triglycerides and raising HDL cholesterol in diabetic mouse models [2] provides a strong rationale for its use in lead optimization programs targeting dyslipidemia and associated cardiovascular risk.

Design of Orally Bioavailable PPARα/γ Dual Agonists for Type 2 Diabetes

For programs aimed at developing dual PPARα/γ agonists to simultaneously address hyperglycemia and dyslipidemia in type 2 diabetes, the 1,3-dioxane-2-carboxylic acid core is the preferred scaffold. As demonstrated by compound 13b, this scaffold supports the design of molecules with potent insulin-sensitizing and hypolipidemic effects [1]. Direct comparative data shows 13b outperforms rosiglitazone, a current standard of care, in reducing blood glucose, triglycerides, and total cholesterol in diabetic animal models [1]. The scaffold's tunability allows for rational modulation between selective and dual agonism, offering a strategic advantage in medicinal chemistry campaigns [2].

Rational Prodrug Design Leveraging Stereoelectronic Control

Synthetic and medicinal chemistry groups focusing on prodrug strategies can exploit the unique conformational behavior of 1,3-dioxane-2-carboxylic acid esters. The established differential hydrolysis rates between cis- and trans-isomers [1] provide a predictable, stereoelectronic handle to control the activation rate and, consequently, the pharmacokinetic profile of a drug candidate. This level of control is not available with more flexible or smaller ring analogs, making the 1,3-dioxane scaffold a superior choice for designing orally administered prodrugs with tailored release properties.

Fundamental Research on Nuclear Receptor Pharmacology

Academic and industrial laboratories investigating the structure and function of nuclear receptors, particularly PPARs, will find the 1,3-dioxane-2-carboxylic acid scaffold an invaluable tool compound source. Its well-characterized SAR [1], high potency, and clearly defined subtype selectivity profiles make it ideal for use as a chemical probe to dissect PPARα- and PPARγ-mediated signaling pathways. The availability of both selective and dual agonists derived from this single core facilitates controlled, comparative studies into the distinct and overlapping roles of these receptors in metabolic homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dioxane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.